molecular formula C7H3ClN2O B12973331 4-Chloro-6-formylpyridine-2-carbonitrile

4-Chloro-6-formylpyridine-2-carbonitrile

Cat. No.: B12973331
M. Wt: 166.56 g/mol
InChI Key: RWDYSHOOKIJGRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-formylpicolinonitrile is an organic compound with the molecular formula C7H3ClN2O It is a derivative of picolinonitrile, characterized by the presence of a chloro group at the 4-position and a formyl group at the 6-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-formylpicolinonitrile typically involves the chlorination of 6-formylpicolinonitrile. One common method includes the reaction of 6-formylpicolinonitrile with phosphorus oxychloride (POCl3) in the presence of a catalyst such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of 4-Chloro-6-formylpicolinonitrile.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-6-formylpicolinonitrile may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-formylpicolinonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) in solvents like methanol or ethanol.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted picolinonitriles.

    Reduction: Formation of 4-chloro-6-hydroxymethylpicolinonitrile.

    Oxidation: Formation of 4-chloro-6-carboxypicolinonitrile.

Scientific Research Applications

4-Chloro-6-formylpicolinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and ligands for coordination chemistry.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Chloro-6-formylpicolinonitrile depends on its specific application. In chemical reactions, the chloro and formyl groups play crucial roles in determining the reactivity and selectivity of the compound. For instance, in nucleophilic substitution reactions, the chloro group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, which can be influenced by its structural features.

Comparison with Similar Compounds

4-Chloro-6-formylpicolinonitrile can be compared with other similar compounds, such as:

    6-Formylpicolinonitrile: Lacks the chloro group, leading to different reactivity and applications.

    4-Chloro-2-formylpyridine: Similar structure but with the formyl group at the 2-position, affecting its chemical behavior.

    4-Chloro-6-methylpicolinonitrile: Contains a methyl group instead of a formyl group, resulting in different chemical properties and applications.

Properties

Molecular Formula

C7H3ClN2O

Molecular Weight

166.56 g/mol

IUPAC Name

4-chloro-6-formylpyridine-2-carbonitrile

InChI

InChI=1S/C7H3ClN2O/c8-5-1-6(3-9)10-7(2-5)4-11/h1-2,4H

InChI Key

RWDYSHOOKIJGRU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C=O)C#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.